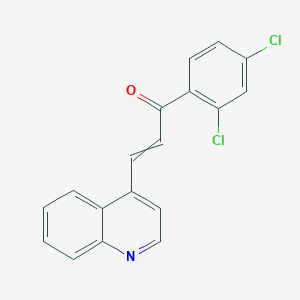![molecular formula C25H33NSe B14185809 11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate CAS No. 919488-46-3](/img/structure/B14185809.png)
11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate is an organic compound that features a selenocyanate group attached to a biphenyl structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the selenocyanate group imparts unique chemical properties that make it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate typically involves the reaction of 4-methylbiphenyl with an appropriate alkylating agent to introduce the undecyl chain. This is followed by the introduction of the selenocyanate group. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide (CuI) to facilitate the formation of the selenocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include seleninic acids, selenols, diselenides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research has shown that selenocyanate-containing compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer therapies.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of the selenocyanate group.
Mecanismo De Acción
The mechanism of action of 11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate involves its interaction with cellular targets and pathways. The selenocyanate group can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also interact with specific enzymes and proteins, disrupting their normal function and contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
- p-Xylene selenocyanate
Uniqueness
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate is unique due to its specific biphenyl structure and the long undecyl chain, which can influence its chemical reactivity and biological activity. Compared to other selenocyanate compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
919488-46-3 |
|---|---|
Fórmula molecular |
C25H33NSe |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
11-[4-(4-methylphenyl)phenyl]undecyl selenocyanate |
InChI |
InChI=1S/C25H33NSe/c1-22-12-16-24(17-13-22)25-18-14-23(15-19-25)11-9-7-5-3-2-4-6-8-10-20-27-21-26/h12-19H,2-11,20H2,1H3 |
Clave InChI |
RXZVPZJLKSXUMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCCC[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)
![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)


![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)


![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)


